N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
This compound features a pyrazole core substituted at position 3 with a phenyl group and at position 5 with a carbohydrazide moiety. The hydrazide is further functionalized with an (E)-configured 3,4-dimethoxyphenylmethylidene group. The E-configuration of the hydrazone linkage is critical for maintaining planar geometry, which is often essential for receptor binding or π-π stacking interactions .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-17-9-8-13(10-18(17)26-2)12-20-23-19(24)16-11-15(21-22-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
QDLVSRULPVBIOB-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Various substitution reactions can occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Adamantyl Substitution ()
The compound N′-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1H-pyrazole-5-carbohydrazide replaces the 3-phenyl group with a bulky adamantyl moiety. This substitution significantly increases lipophilicity, which may enhance blood-brain barrier penetration or G-protein coupled receptor (GPR55) binding . However, steric hindrance from adamantyl could reduce solubility compared to the phenyl analog.
Methyl and Thienyl Substitutions ()
- N′-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (): A 4-methyl group on the pyrazole ring introduces steric effects that may alter packing in the crystal lattice or modulate electronic properties.
- N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-5-(5-methyl-2-thienyl)-1H-pyrazole-3-carbohydrazide (): Substitution with a thienyl group introduces sulfur-based heterocyclic character, which can influence redox properties and hydrogen bonding compared to purely aromatic systems.
Modifications to the Arylidene Hydrazone Moiety
Dichlorophenyl Substitution ()
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide replaces the 3,4-dimethoxyphenyl group with a 2,4-dichlorophenyl unit. Computational studies (DFT) suggest stronger dipole interactions in dichloro derivatives compared to methoxy analogs .
3-Methoxy and Benzyloxy Substituents ()
N′-[(E)-(3-methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide introduces a benzyloxy group, increasing steric bulk and lipophilicity. The 3-methoxy substitution (vs. 3,4-dimethoxy) reduces electron donation, which may affect resonance stabilization of the hydrazone .
Spectroscopic Characterization
- IR Spectroscopy : The target compound shows NH stretches at ~3289–3399 cm⁻¹ and C=O stretches at ~1671 cm⁻¹, consistent with hydrazide and conjugated carbonyl groups. Adamantyl derivatives () exhibit additional C-H stretches at ~2914 cm⁻¹ due to aliphatic hydrogens .
- NMR : The 3,4-dimethoxyphenyl group in the target compound generates distinct aromatic proton signals at δ 6.8–7.2 ppm, while dichloro derivatives () show downfield shifts due to electron withdrawal .
Computational Studies
- DFT Calculations (): The target compound’s HOMO-LUMO gap is influenced by methoxy groups, which stabilize the electronic structure compared to chloro-substituted analogs.
- Molecular Docking (): The 3,4-dimethoxyphenyl group forms van der Waals contacts with hydrophobic enzyme pockets, while the phenyl-pyrazole core participates in π-stacking .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.35 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 12.7 | Inhibition of proliferation |
| A549 (lung cancer) | 18.9 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
This compound has been shown to reduce inflammation markers in animal models. It significantly lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase, preventing cancer cell division.
- Cytokine Modulation : It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in treating various conditions:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a notable reduction in tumor size and improved patient outcomes.
- Case Study 2 : In an animal model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and pain, correlating with decreased inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
